Dimyristoyl phosphatidylglycerol
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Overview
Description
Ditetradecanoyl phosphatidylglycerol is a phosphatidylglycerol in which the phosphatidyl acyl groups are both tetradecanoyl (myristoyl). It is a conjugate acid of a ditetradecanoyl phosphatidylglycerol(1-).
Scientific Research Applications
Biomimetic Unilamellar Vesicles
DMPG has been studied for its role in forming biomimetic unilamellar vesicles (ULVs). Research shows that these vesicles, formed spontaneously in dilute solutions, maintain stability and structural parameters over time. This makes them a potential candidate for biomedical applications like drug delivery and diagnostic imaging (Nieh et al., 2004).
Charge Density and Thermal History Effects
Studies indicate that the morphologies of spontaneously formed ULVs by DMPG are influenced by factors such as charge density and thermal history. These factors affect the size and stability of the ULVs, which can be critical for their practical applications in areas like nanotechnology and medicine (Mahabir et al., 2010).
Conductivity and Bilayer Lipid Membranes
DMPG has been utilized in the study of bilayer lipid membranes (BLMs) on conducting polymer surfaces. The research highlights how different lipid types, including DMPG, can affect the formation and stability of these BLMs, which are important for biosensor applications and biomimetic membrane studies (Shao et al., 2005).
Radiation-Induced Free-Radical Fragmentation
DMPG has been the subject of investigation in the context of radiation-induced reactions. Research demonstrates how Ca2+ ions can influence the free-radical fragmentation of DMPG in model membranes, which is significant for understanding radiation effects on biological membranes (Shadyro et al., 2000).
Morphological Characterization in Bicellar Mixtures
DMPG's role in the structural formation of bicellar mixtures has been studied, providing insights into the spontaneous formation of various structures like vesicles and bicelles. This research contributes to the understanding of lipid-based nanostructures for pharmaceutical and biomedical applications (Li et al., 2013).
Controlled Release Mechanisms
DMPG is key in developing controlled release mechanisms for therapeutic agents. Research has shown that small unilamellar vesicles (SULVs) containing DMPG can entrap and release molecules in a temperature-controlled manner, which is crucial for drug delivery systems (Nieh et al., 2008).
Growth Kinetics in Nanodiscs and Vesicles
Investigations into the growth kinetics of lipid-based nanodiscs and unilamellar vesicles containing DMPG contribute to our understanding of the dynamics of lipid aggregates. This is vital for developing lipid-based nanocarriers in drug delivery (Mahabir et al., 2013).
properties
CAS RN |
57618-28-7 |
---|---|
Molecular Formula |
C34H67O10P |
Molecular Weight |
666.9 g/mol |
IUPAC Name |
[(2R)-3-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)/t31-,32+/m0/s1 |
InChI Key |
BPHQZTVXXXJVHI-AJQTZOPKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@H](CO)O)OC(=O)CCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC |
synonyms |
1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) 1,2-dimyristoyl-sn-glycerol-3-phosphoglycerol dimyristoyl phosphatidylglycerol dimyristoylphosphatidylglycerol DMPG |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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